N-(3-Bromo-2-oxobutyl)benzamide
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Overview
Description
N-(3-Bromo-2-oxobutyl)benzamide is a chemical compound with the molecular formula C11H12BrNO2. It is a member of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-oxobutyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above provides a greener alternative that can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-oxobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
N-(3-Bromo-2-oxobutyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are known for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-oxobutyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-oxobutyl)benzamide
- N-(3-Fluoro-2-oxobutyl)benzamide
- N-(3-Iodo-2-oxobutyl)benzamide
Uniqueness
N-(3-Bromo-2-oxobutyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and iodo counterparts, which may have different chemical and biological properties .
Properties
CAS No. |
65462-72-8 |
---|---|
Molecular Formula |
C11H12BrNO2 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
N-(3-bromo-2-oxobutyl)benzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(12)10(14)7-13-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15) |
InChI Key |
HISIOWSDXSYSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CNC(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
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